Mesoridazine Besylate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970. This drug has a black box warning from the FDA.

See also: Mesoridazine (has active moiety).

Structure

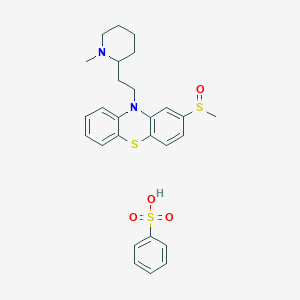

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenesulfonic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS2.C6H6O3S/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJHBCPQHRVYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954368 | |

| Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32672-69-8 | |

| Record name | Mesoridazine besylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32672-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesoridazine besylate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032672698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESORIDAZINE BESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesoridazine benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESORIDAZINE BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4G2I958J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mesoridazine Besylate on Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mesoridazine (B118732) Besylate, with a specific focus on its interaction with dopamine (B1211576) receptors. Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through the modulation of dopaminergic neurotransmission.[1] This document details the quantitative binding affinities of mesoridazine, explores the downstream signaling pathways it influences, and outlines the experimental protocols used to elucidate these interactions.

Dopamine Receptor Binding Affinity of Mesoridazine

Mesoridazine exhibits a distinct binding profile for various dopamine receptor subtypes. Its primary action is as an antagonist at D2-like dopamine receptors (D2, D3, and D4), which is a hallmark of typical antipsychotic drugs.[2] The binding affinities, expressed as inhibition constants (Ki), quantify the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine significantly influences its binding affinity and functional activity.[3] Studies on the individual stereoisomers have revealed that two of the four isomers possess potent D2 receptor binding and functional antagonism.[3]

Table 1: Quantitative Binding Affinities (Ki) of Mesoridazine for Human Dopamine Receptor Subtypes

| Receptor Subtype | -log(Ki) | Ki (nM) | Reference |

| Dopamine D1 | 6.99 | 102.3 | [4] |

| Dopamine D2 | 7.72 | 19.05 | [4] |

| Dopamine D3 | < 3 (for potent isomers) | < 3 | [3] |

| Dopamine D4 | - | < 20 | [5] |

| Dopamine D5 | No data available | No data available |

Table 2: Functional Antagonism (IC50) of Mesoridazine Stereoisomers at the Dopamine D2 Receptor

| Stereoisomer | IC50 (nM) | Reference |

| Potent Isomer 1 | ≤ 10 | [3] |

| Potent Isomer 2 | ≤ 10 | [3] |

Mechanism of Action and Downstream Signaling Pathways

Mesoridazine's antagonism of dopamine receptors, particularly the D2 receptor, is central to its antipsychotic effects. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[6] These two families are coupled to different G-proteins and trigger opposing downstream signaling cascades.[7]

D2-like Receptor Signaling Pathway

The D2-like receptors are coupled to inhibitory G-proteins (Gi/o).[7] When dopamine binds to these receptors, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).[7] This results in decreased intracellular cAMP levels and reduced activity of protein kinase A (PKA).

Mesoridazine, as an antagonist, binds to the D2 receptor but does not activate it.[2] By occupying the receptor, it prevents dopamine from binding and initiating the inhibitory signaling cascade. This blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.

Mesoridazine antagonism of the D2 receptor signaling pathway.

In addition to the canonical G-protein signaling, D2 receptor activation can also lead to G-protein-independent signaling through β-arrestin.[8] This pathway can mediate distinct cellular responses. The precise role of mesoridazine in modulating this β-arrestin-dependent signaling is an area of ongoing research.

D1-like Receptor Signaling Pathway

The D1-like receptors are coupled to stimulatory G-proteins (Gs). When dopamine binds to these receptors, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. Mesoridazine has a lower affinity for D1 receptors compared to D2 receptors.[4] Its antagonist activity at these receptors is less pronounced but may contribute to its overall pharmacological profile.

Mesoridazine antagonism of the D1 receptor signaling pathway.

Experimental Protocols

The binding affinities of mesoridazine for dopamine receptors are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[9] The following is a representative protocol adapted from the NIMH Psychoactive Drug Screening Program (PDSP).[10][11]

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the affinity (Ki) of a test compound (mesoridazine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

-

Receptor Source: Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).

-

Test Compound: Mesoridazine Besylate.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor (e.g., haloperidol (B65202) for D2).

-

Assay Buffer: Typically a Tris-HCl buffer with physiological salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of mesoridazine.

-

For determining non-specific binding, add a high concentration of the non-specific binding control instead of mesoridazine.

-

For determining total binding, add assay buffer instead of mesoridazine.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of mesoridazine by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the mesoridazine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of mesoridazine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent antagonist of dopamine D2-like receptors, with a higher affinity for D2, D3, and D4 subtypes compared to D1-like receptors. Its mechanism of action is primarily attributed to the blockade of D2 receptor-mediated signaling pathways, leading to a reduction in the overactive dopaminergic neurotransmission associated with psychosis. The quantitative data on its binding affinities and the understanding of its impact on downstream signaling cascades are crucial for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the role of mesoridazine's interaction with D5 receptors and its modulation of G-protein-independent signaling pathways.

References

- 1. Mesoridazine - Wikipedia [en.wikipedia.org]

- 2. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 3. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mesoridazine [drugcentral.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]

- 10. pdspdb.unc.edu [pdspdb.unc.edu]

- 11. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Mesoridazine Besylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Mesoridazine (B118732) Besylate, a phenothiazine-class antipsychotic agent. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Synthesis of Mesoridazine Besylate

The synthesis of this compound is a multi-step process commencing with the formation of the Mesoridazine free base, followed by its conversion to the besylate salt. The primary synthesis route is outlined in U.S. Patent 3,084,161, which describes the preparation of 3-methylsulphinyl phenothiazine (B1677639) derivatives.

Synthesis of Mesoridazine Free Base

The synthesis of the Mesoridazine free base, chemically named 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine, involves the alkylation of 2-methylsulfinylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine (B1622540).

Experimental Protocol:

A detailed experimental protocol, based on the principles outlined in U.S. Patent 3,084,161, is as follows:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-methylsulfinylphenothiazine in an inert organic solvent such as benzene, toluene, or xylene.

-

Addition of Condensing Agent: Introduce an alkaline condensation agent to the solution. Suitable agents include alkali metals (e.g., metallic sodium), alkali metal hydroxides (e.g., sodium or potassium hydroxide), amides (e.g., sodium amide), or alkanolates (e.g., sodium tertiary butylate).

-

Alkylation: While stirring, add 2-(2-chloroethyl)-1-methylpiperidine to the reaction mixture. The reaction can be carried out at or above room temperature.

-

Reaction Completion and Work-up: After the reaction is complete, the mixture is washed with water. The organic layer is then extracted with an aqueous solution of a weak organic acid, such as tartaric acid, to separate the basic product from neutral byproducts.

-

Isolation of the Free Base: The acidic aqueous extract is made alkaline, causing the oily Mesoridazine free base to separate. The base is then extracted with an organic solvent like benzene.

-

Purification: The organic extract is washed with water, dried over a suitable drying agent (e.g., potassium carbonate), and the solvent is evaporated under reduced pressure to yield the crude Mesoridazine free base. Further purification can be achieved by distillation in a high vacuum.

Synthesis of this compound

The final step is the conversion of the Mesoridazine free base to its besylate salt to improve its stability and solubility.

Experimental Protocol:

-

Dissolution: Dissolve the purified Mesoridazine free base in a suitable organic solvent, such as ethyl acetate.

-

Salt Formation: To this solution, add an equimolar amount of benzenesulfonic acid dissolved in the same solvent.

-

Crystallization: The this compound salt will precipitate from the solution. The crystallization process can be aided by cooling the mixture.

-

Isolation and Drying: The precipitated crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Synthesis Pathway

Chemical Characterization

A thorough chemical characterization of this compound is crucial for confirming its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Mesoridazine and its besylate salt is presented in the table below.

| Property | Mesoridazine (Free Base) | This compound |

| Molecular Formula | C₂₁H₂₆N₂OS₂ | C₂₇H₃₂N₂O₄S₃ |

| Molecular Weight | 386.57 g/mol | 544.75 g/mol |

| Appearance | Oily product | White to pale yellow crystalline powder.[1] |

| Melting Point | Not applicable | Decomposes at approximately 178 °C.[1] |

| Solubility | Insoluble in water.[2] | 1 g is soluble in 20 mL of water, about 30 mL of alcohol, 8 mL of chloroform, and approximately 6.6 mL of methanol.[1] |

| Stability | - | Solutions are stable in the pH range of 4.0-6.5 and are sensitive to light.[1] |

Spectroscopic Characterization

¹H-NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol for ¹H-NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).

-

Instrumentation: Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of all protons in the this compound molecule. A study on the diastereoisomeric ratio of a freshly synthesized sample of mesoridazine using NMR revealed two equal pairs of diastereoisomers.[3]

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol for ATR-FTIR:

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as C-H (aromatic and aliphatic), C=C (aromatic), C-N, C-S, S=O, and the sulfonic acid group from the besylate counter-ion.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Mesoridazine.

Experimental Protocol for LC-MS/MS:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile (B52724)/water mixture).

-

Instrumentation: Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate.

-

Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to acquire full scan data to determine the parent ion mass and product ion scan data to obtain the fragmentation pattern. The ion transition monitored in positive-ion mode for mesoridazine is m/z 387>126.[1]

-

Data Analysis: Analyze the mass spectra to confirm the molecular weight of the Mesoridazine cation and interpret the fragmentation pattern to further confirm its structure.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying the amount of this compound in a sample.

Experimental Protocol for HPLC:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor the elution at a wavelength where this compound has significant absorbance (e.g., around 265 nm).

-

Column Temperature: Maintain a constant column temperature (e.g., 25 °C).

-

-

Data Analysis: Integrate the peak area of the this compound peak. Purity can be assessed by the presence of any impurity peaks. Quantification is achieved by comparing the peak area to that of a reference standard of known concentration. A developed RP-HPLC method for the simultaneous estimation of Perphenazine and Amitriptyline, which are also phenothiazine derivatives, utilized a C18 column with a mobile phase of Phosphate Buffer (pH 2) and Acetonitrile (64:36 v/v) at a flow rate of 1.0 mL/min and detection at 265 nm.[4]

Characterization Workflow

Mechanism of Action and Signaling Pathway

Mesoridazine is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) receptors in the central nervous system. Specifically, it is an inhibitor of both D2 and D4 dopamine receptors.[5][6]

Signaling Pathway

The binding of dopamine to D2/D4 receptors on the postsynaptic neuron typically inhibits the production of cyclic AMP (cAMP) by inhibiting the enzyme adenylyl cyclase. Mesoridazine, by blocking these receptors, prevents this inhibition, thereby modulating downstream signaling pathways involved in mood, cognition, and motor control.

This guide provides a foundational understanding of the synthesis and chemical characterization of this compound. Researchers are encouraged to consult the cited references for further details and to adapt the described protocols to their specific laboratory conditions and analytical instrumentation.

References

In-vitro Dopamine Receptor Binding Affinity of Mesoridazine Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro dopamine (B1211576) receptor binding affinity of Mesoridazine (B118732) Besylate. Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects through interaction with various neurotransmitter receptors, with a notable affinity for dopamine receptors.[1][2] This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of mesoridazine's pharmacological profile.

Quantitative Binding Affinity Data

The in-vitro binding affinity of mesoridazine for various dopamine receptor subtypes is a critical determinant of its antipsychotic activity and side-effect profile. The following table summarizes the available quantitative data, primarily expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki Value (nM) | Notes | Source(s) |

| Dopamine D1 | 102.3 | Antagonist activity. | [3] |

| Dopamine D2 | 19.05 | Potent antagonist activity. Stereochemistry of the sulfoxide (B87167) moiety plays a dominant role. | [3][4] |

| Dopamine D3 | Moderate Affinity | Two stereoisomers showed moderate affinity. | [4] |

| Dopamine D4 | < 20 | High affinity. | [5] |

| Dopamine D5 | No specific data found | - | - |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue or cell line source, and assay buffer composition.

Mesoridazine acts as a dopamine antagonist, meaning it binds to dopamine receptors but does not activate them, thereby blocking the actions of dopamine.[2] Its potent antagonism at the D2 receptor is a key mechanism for its antipsychotic effects.[4][6] Studies on stereoisomers of mesoridazine have highlighted that the stereochemistry of the sulfoxide group significantly influences its binding affinity for the D2 receptor.[4]

Experimental Protocols: Radioligand Displacement Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[7] The following protocol outlines a typical radioligand displacement assay for determining the binding affinity (Ki) of a test compound like mesoridazine for dopamine receptors.

1. Membrane Preparation

-

Source: Crude membrane preparations from cell lines stably expressing human recombinant dopamine receptor subtypes (e.g., CHO or HEK293 cells) or from tissues rich in these receptors (e.g., corpus striatum).[7][8]

-

Procedure:

-

Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[7]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[7]

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[7]

-

Resuspend the membrane pellet in a fresh assay buffer and repeat the high-speed centrifugation to wash the membranes.[7]

-

Resuspend the final pellet in the assay buffer to a desired protein concentration.

-

2. Competitive Binding Assay

-

Materials:

-

Prepared cell membranes.

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the dopamine receptor subtype of interest (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-SCH23390 for D1-like receptors).[8][9]

-

Test Compound: Mesoridazine Besylate, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM Spiperone or Haloperidol) to determine the amount of non-specific binding of the radioligand.[7][10]

-

Assay Buffer: For example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[7]

-

-

Procedure:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of mesoridazine.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Incubate the plate for a specific time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[10]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[7][8]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]

-

3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.[7]

-

Plot the percentage of specific binding against the logarithm of the mesoridazine concentration.

-

Determine the IC50 value, which is the concentration of mesoridazine that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.[11]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Visualizations

The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway of a key dopamine receptor target.

Caption: Workflow of a radioligand displacement assay.

Dopamine receptors are G protein-coupled receptors (GPCRs) that are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[][13] Mesoridazine primarily targets D2-like receptors.[3][4] The signaling pathway for the D2 receptor is depicted below.

Caption: Dopamine D2 receptor signaling pathway.

References

- 1. Mesoridazine - Wikipedia [en.wikipedia.org]

- 2. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mesoridazine [drugcentral.org]

- 4. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. revvity.com [revvity.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Mesoridazine Besylate in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of mesoridazine (B118732) besylate in rodent models. Mesoridazine, a piperidine-type phenothiazine (B1677639) and a major active metabolite of thioridazine, has been a subject of interest in neuropharmacology. This document consolidates available data on its absorption, distribution, metabolism, and excretion (ADME) in rats and mice, offering a valuable resource for preclinical research and development.

Pharmacokinetic Profile

The quantitative understanding of a drug's journey through the body is fundamental to assessing its efficacy and safety. While comprehensive pharmacokinetic data for mesoridazine in rodents is not extensively available in publicly accessible literature, this section summarizes the known parameters and provides context based on studies of its parent compound, thioridazine.

Data Presentation

Due to the limited direct studies on mesoridazine, a complete pharmacokinetic parameter table for both oral and intravenous administration in rats and mice cannot be fully populated at this time. The following tables represent a template for the required data, with available information included. Researchers are encouraged to use the provided experimental protocols to generate more comprehensive datasets.

Table 1: Oral Pharmacokinetic Parameters of Mesoridazine in Rodents

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Intravenous Pharmacokinetic Parameters of Mesoridazine in Rodents

| Species | Dose (mg/kg) | Half-life (t½) (hr) | Clearance (CL) (L/hr/kg) | Volume of Distribution (Vd) (L/kg) |

| Rat | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available |

Distribution

The distribution of a drug into various tissues is a critical factor influencing its therapeutic action and potential toxicity. For phenothiazines like mesoridazine, high concentrations are generally observed in well-perfused organs.

Tissue Distribution Data

Quantitative tissue distribution data for mesoridazine in rodents is sparse. However, studies on the parent drug, thioridazine, indicate that its metabolites, including mesoridazine, are distributed to most body tissues with high concentrations found in the brain, lung, liver, and kidneys.

Table 3: Tissue Distribution of Mesoridazine in Rodents (Illustrative)

| Species | Tissue | Concentration (ng/g) or Tissue/Plasma Ratio |

| Rat | Brain | Data not available |

| Liver | Data not available | |

| Kidney | Data not available | |

| Lung | Data not available | |

| Spleen | Data not available | |

| Mouse | Brain | Data not available |

| Liver | Data not available | |

| Kidney | Data not available | |

| Lung | Data not available | |

| Spleen | Data not available |

Metabolism

The biotransformation of mesoridazine is a complex process primarily occurring in the liver, leading to the formation of several metabolites. Understanding these metabolic pathways is essential for characterizing the drug's overall pharmacological and toxicological profile.

Identified Metabolites in Rats

A key study by Lin et al. (1993) identified several metabolites of mesoridazine in the urine of female rats following a 20 mg/kg oral dose.[1] The primary metabolic routes include ring sulfoxidation, N-demethylation, and lactam formation.

Identified Urinary Metabolites in Rats: [1]

-

Mesoridazine

-

Mesoridazine ring sulphoxide

-

Sulforidazine ring sulphoxide

-

N-desmethylmesoridazine ring sulphoxide

-

Lactam of sulforidazine ring sulphoxide

-

Phenolic derivatives of mesoridazine and sulforidazine (in conjugated form)

-

Lactam of mesoridazine

-

Lactam of mesoridazine ring sulphoxide

Metabolic Pathways

The metabolic transformation of mesoridazine in rodents involves multiple enzymatic reactions. The following diagram illustrates the inferred primary metabolic pathways.

Excretion

The elimination of mesoridazine and its metabolites from the body occurs through various routes, with urinary excretion being a significant pathway.

Excretion Profile in Rats

In female rats administered a 20 mg/kg oral dose of mesoridazine, the mean total urinary excretion of the parent drug and six of its metabolites was 2.6% of the administered dose.[1]

Table 4: Urinary Excretion of Mesoridazine and its Metabolites in Female Rats (% of Administered Dose) [1]

| Analyte | Mean % of Dose in Urine |

| Lactam of sulforidazine ring sulphoxide | 0.2% |

| Lactam of mesoridazine ring sulphoxide | 0.2% |

| Lactam of mesoridazine | 0.05% |

| Total Measured Analytes | 2.6% |

Note: The excretion percentages for mesoridazine, sulforidazine, mesoridazine ring sulphoxide, sulforidazine ring sulphoxide, and N-desmethylmesoridazine ring sulphoxide were not individually quantified in the cited study but are included in the total.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic and metabolism data.

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. For mouse studies, strains such as C57BL/6 or BALB/c are frequently employed.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment for at least one week prior to the study.

-

Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and free access to standard chow and water, unless fasting is required for the experiment.

Drug Administration

The following diagram outlines a typical workflow for a rodent pharmacokinetic study.

-

Oral Administration (PO):

-

Mesoridazine besylate is dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Animals are fasted overnight prior to dosing.

-

The dose is administered via oral gavage using a suitable gauge gavage needle.

-

-

Intravenous Administration (IV):

-

This compound is dissolved in a sterile vehicle suitable for intravenous injection (e.g., saline).

-

The dose is administered via a cannulated vein (e.g., tail vein or jugular vein).

-

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points from a suitable site (e.g., tail vein, saphenous vein, or via a cannula). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest are collected, weighed, and homogenized for analysis.

-

Urine and Feces: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.

Bioanalytical Method

A sensitive and specific bioanalytical method is essential for the accurate quantification of mesoridazine and its metabolites in biological matrices.

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[2]

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile (B52724) is a common and effective method for extracting mesoridazine from plasma samples.[2]

-

Tissues: Tissues are typically homogenized in a suitable buffer, followed by protein precipitation or solid-phase extraction.

-

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of mesoridazine and its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for quantification.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound in rodents. While significant insights into the metabolic pathways in rats exist, there is a clear need for more comprehensive quantitative pharmacokinetic and tissue distribution studies in both rats and mice to fully characterize the ADME profile of this compound. The experimental protocols and methodologies outlined herein provide a robust framework for conducting such studies, which will be invaluable for the continued preclinical evaluation of mesoridazine and related phenothiazine compounds.

References

The Impact of Mesoridazine Besylate on Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoridazine (B118732), a phenothiazine-class antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects through complex interactions with multiple neuronal signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms of Mesoridazine Besylate, focusing on its engagement with dopamine (B1211576), serotonin (B10506), and adrenergic receptor systems. We present a synthesis of current research, including quantitative receptor binding and functional antagonism data, detailed experimental methodologies for key assays, and visual representations of the core signaling cascades affected by this compound. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development seeking to understand the intricate signaling pharmacology of Mesoridazine.

Introduction

Mesoridazine is a typical antipsychotic agent that has been utilized in the management of schizophrenia.[1] Its clinical efficacy is attributed to its ability to modulate neurotransmission in the central nervous system. The primary mechanism of action for phenothiazine (B1677639) antipsychotics involves the blockade of dopamine D2 receptors.[1] However, mesoridazine's pharmacological profile is broader, encompassing interactions with various serotonin and adrenergic receptors, which contributes to both its therapeutic actions and its side-effect profile.[1][2] Understanding the nuanced effects of mesoridazine on these signaling pathways is critical for a comprehensive grasp of its neuropharmacological properties.

Core Pharmacological Interactions and Signaling Pathways

Mesoridazine's effects on neuronal signaling are primarily mediated through its antagonist activity at several key G-protein coupled receptors (GPCRs). The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine plays a dominant role in its structure-activity relationship.[3]

Dopaminergic System

The hallmark of mesoridazine's antipsychotic action is its potent antagonism of the dopamine D2 receptor. D2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][5] By blocking D2 receptors, mesoridazine disinhibits this pathway, leading to a normalization of dopaminergic neurotransmission in conditions of dopamine hyperactivity.

Serotonergic System

Mesoridazine also exhibits affinity for serotonin receptors, particularly the 5-HT2A subtype.[3] The 5-HT2A receptor is coupled to Gq/11 proteins.[6] Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6] Antagonism of 5-HT2A receptors by mesoridazine is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists.

Furthermore, 5-HT2A receptor signaling can involve β-arrestin-dependent pathways, which can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.[1] While direct studies on mesoridazine's effect on this pathway are limited, its antagonism at the 5-HT2A receptor suggests a potential modulatory role.

Adrenergic System

Mesoridazine possesses moderate alpha-1 adrenergic blocking activity. Alpha-1 adrenergic receptors are coupled to Gq proteins, and their activation leads to a signaling cascade similar to that of the 5-HT2A receptor, involving PLC activation and the generation of IP3 and DAG. The antagonism of these receptors by mesoridazine can lead to side effects such as orthostatic hypotension.

Quantitative Data on Mesoridazine's Receptor Interactions

The following tables summarize the receptor binding affinities (Ki) and functional antagonism (IC50) of the four stereoisomers of mesoridazine at various neuronal receptors, as reported by Choi et al. (2004).[3]

Table 1: Receptor Binding Affinities (Ki, nM) of Mesoridazine Stereoisomers

| Receptor | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |

| Dopamine D2 | < 3 | < 3 | > 1000 | > 1000 |

| Dopamine D3 | Moderate Affinity | Moderate Affinity | Moderate Affinity | Poor Affinity |

| Dopamine D1 | > 1000 | > 1000 | > 1000 | > 1000 |

| Serotonin 5-HT2A | Moderate Affinity | Moderate Affinity | Moderate Affinity | Poor Affinity |

| Serotonin 5-HT1A | > 1000 | > 1000 | > 1000 | > 1000 |

| Serotonin 5-HT2C | > 1000 | > 1000 | > 1000 | > 1000 |

Data sourced from Choi et al. (2004).[3] "Moderate Affinity" and "Poor Affinity" are qualitative descriptions from the source where specific Ki values were not provided.

Table 2: Functional Antagonism (IC50, nM) of Mesoridazine Stereoisomers

| Receptor | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |

| Dopamine D2 | ≤ 10 | ≤ 10 | Not Determined | Not Determined |

Data sourced from Choi et al. (2004).[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the effects of mesoridazine on neuronal signaling pathways.

Radioligand Receptor Binding Assay (General Protocol)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell/Membrane Preparation:

-

Use cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or tissue homogenates from brain regions with high receptor expression.

-

Harvest cells or tissue and homogenize in an appropriate ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (mesoridazine).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known, potent unlabeled ligand.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Functional Antagonism Assay: Calcium Flux (for Gq-coupled receptors like 5-HT2A)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

-

Cell Preparation:

-

Seed cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer and incubate to allow for dye uptake.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the antagonist (mesoridazine) to the wells and pre-incubate.

-

Place the plate in a fluorescence plate reader.

-

Inject a known concentration of an agonist (e.g., serotonin for 5-HT2A) into the wells while simultaneously measuring the fluorescence signal over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, with the response in the absence of antagonist as 100% and the baseline fluorescence as 0%.

-

Plot the normalized response against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Functional Antagonism Assay: cAMP Measurement (for Gi/o-coupled receptors like D2)

This assay measures the ability of an antagonist to reverse agonist-induced inhibition of cAMP production.

-

Cell Preparation:

-

Seed cells stably expressing the Gi/o-coupled receptor (e.g., D2) in a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of the antagonist (mesoridazine).

-

Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP level).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Normalize the cAMP levels, with the forskolin-only response as 100% and the maximal agonist-induced inhibition as 0%.

-

Plot the normalized cAMP levels against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a pharmacologically complex agent that exerts its antipsychotic effects through the modulation of multiple neurotransmitter systems. Its primary mechanism of action is potent antagonism of the dopamine D2 receptor, which is consistent with its classification as a typical antipsychotic. However, its interactions with the serotonin 5-HT2A and alpha-1 adrenergic receptors contribute significantly to its overall clinical profile. The stereospecificity of mesoridazine's interactions highlights the importance of chiral considerations in drug design and development. This guide provides a foundational understanding of the neuronal signaling pathways affected by mesoridazine, offering valuable insights for researchers working to develop novel therapeutics with improved efficacy and safety profiles for the treatment of psychiatric disorders. Further research is warranted to fully elucidate the downstream consequences of mesoridazine's modulation of these pathways, particularly the non-canonical β-arrestin-mediated signaling, and to obtain more precise quantitative data on its functional activity at all relevant receptor subtypes.

References

- 1. Development of a radioimmunoassay procedure for mesoridazine and its comparison with a high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Mesoridazine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of mesoridazine (B118732), a typical antipsychotic of the phenothiazine (B1677639) class, and its analogs. Mesoridazine, a principal active metabolite of thioridazine (B1682328), exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[1] This document details the critical structural features influencing its pharmacological activity, presents quantitative data on receptor binding and functional antagonism, outlines relevant experimental protocols, and visualizes key metabolic and signaling pathways.

Core Structural-Activity Relationship Principles

The pharmacological profile of mesoridazine and its analogs is dictated by the three-ring phenothiazine nucleus, the nature of the substituent at the 2-position of the phenothiazine ring, and the composition of the aminoalkyl side chain at the 10-position.[2][3]

-

Phenothiazine Nucleus and 2-Position Substitution: An electron-withdrawing group at the 2-position of the phenothiazine ring is crucial for antipsychotic activity.[2] In mesoridazine, this is a methylsulfinyl group (-SOCH₃). The potency of phenothiazines generally increases with the electron-withdrawing capacity of the substituent at this position, in the order of OH < H < CN < CH₃ < Cl < CF₃.[3] Oxidation of the sulfur atom in the phenothiazine ring at the 5-position generally decreases activity.[3][4] Mesoridazine's sulfoxide (B87167) moiety plays a dominant role in its SAR, with stereochemistry significantly influencing receptor binding.[5]

-

Aminoalkyl Side Chain at the 10-Position: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[2][4] The amino group must be tertiary for maximal potency; primary and secondary amines are less active.[3][4] For mesoridazine, this side chain is a 2-(1-methylpiperidin-2-yl)ethyl group.[1]

The prevailing hypothesis for the mechanism of action of phenothiazines is that the protonated terminal amino group of the side chain forms a hydrogen bond with the electron-withdrawing substituent at the 2-position, creating a conformation that mimics dopamine and allows for competitive antagonism at dopamine receptors.[2]

Quantitative SAR Data

The following table summarizes the quantitative data on the receptor binding affinities (Ki) and functional antagonism (IC50) of mesoridazine and its key analog, thioridazine. The data highlights the higher potency of mesoridazine compared to its parent compound.

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |

| Mesoridazine | D2 | Binding Affinity | < 3 | Rat | [5] | |

| Mesoridazine | D2 | Functional Antagonism | ≤ 10 | Rat | [5] | |

| Mesoridazine | D4 | Binding Affinity | < 20 | Rat | [6] | |

| Mesoridazine | 5-HT2A | Binding Affinity | Moderate Affinity | Rat | [5] | |

| Mesoridazine | D3 | Binding Affinity | Moderate Affinity | Rat | [5] | |

| Thioridazine | D2 | Binding Affinity | < 20 | Rat | [6] | |

| Thioridazine | D4 | Binding Affinity | < 20 | Rat | [6] | |

| Thioridazine Metabolites | D2 Autoreceptor | Functional Antagonism | Rabbit | [7] | ||

| Thioridazine | 130 | |||||

| Mesoridazine | 14.4 | |||||

| Sulforidazine (B28238) | 6.1 |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are outlines of key experimental protocols typically employed in the evaluation of mesoridazine and its analogs.

Dopamine Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for dopamine receptors.[8]

1. Membrane Preparation:

-

Source: Tissues or cells expressing the dopamine receptor of interest (e.g., rat striatum for D2 receptors, or recombinant cell lines like CHO or HEK293 cells transfected with the specific receptor subtype).

-

Procedure: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to high-speed centrifugation to pellet the membrane fraction containing the receptors. The final pellet is resuspended in the assay buffer.[8]

2. Competitive Radioligand Binding Assay:

-

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., mesoridazine) against a radiolabeled ligand with known affinity for the receptor.

-

Materials:

-

Procedure:

-

The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

-

The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Functional Dopamine Receptor Assays

These assays measure the effect of a compound on receptor-mediated signaling.

1. cAMP Accumulation Assay (for D2-like receptors):

-

Principle: D2-like receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonists block this effect.

-

Procedure:

-

Cells expressing the D2 receptor are treated with an agonist (e.g., dopamine) in the presence of varying concentrations of the antagonist (e.g., mesoridazine).

-

An adenylyl cyclase stimulator (e.g., forskolin) is often used to induce a measurable level of cAMP.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using methods such as ELISA or fluorescence-based biosensors.[11]

-

The IC50 value for the antagonist is determined from the concentration-response curve.

-

Mandatory Visualizations

Metabolic Pathway of Thioridazine to Mesoridazine

Caption: Metabolic conversion of thioridazine to its active metabolites.

Dopamine D2 Receptor Signaling Pathway and Mesoridazine Action

Caption: Mesoridazine's antagonism of the D2 receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for determining receptor binding affinity.

References

- 1. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SAR of phenothiazine.pptx [slideshare.net]

- 3. pharmacy180.com [pharmacy180.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. innoprot.com [innoprot.com]

Mesoridazine Besylate: A Technical Guide to its Stability and Solubility in Pharmaceutical Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of mesoridazine (B118732) besylate, focusing on its stability and solubility in various solvents. Mesoridazine, a phenothiazine-class antipsychotic agent and a metabolite of thioridazine (B1682328), requires thorough characterization of its stability and solubility to ensure the development of safe, effective, and stable pharmaceutical formulations. This document synthesizes available data on its solubility in aqueous and organic solvents, its stability under various stress conditions, and outlines detailed experimental protocols for the evaluation of these parameters. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

Mesoridazine besylate, chemically known as 10-[2-(1-methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)phenothiazine monobenzenesulfonate, is a potent dopamine (B1211576) receptor antagonist.[1] Understanding its behavior in different solvent systems and its degradation profile is critical for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of the final drug product. This guide is intended to be a key resource for professionals in the pharmaceutical industry, providing in-depth technical information on the stability and solubility of this active pharmaceutical ingredient (API).

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in the design of dosage forms. The solubility of this compound has been reported in a variety of common pharmaceutical solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note the conflicting reports regarding its aqueous solubility. One source indicates a solubility of 1 gram in 20 mL of water (equivalent to 50 mg/mL), while others describe it as insoluble.[1] This discrepancy may be attributable to the pH of the water used, as the injection form of this compound has a pH between 4.0 and 5.0, suggesting that its solubility is pH-dependent.

| Solvent | Solubility (mg/mL) | Comments |

| Water | 50 | 1 g in 20 mL.[1] |

| Water | Insoluble | Contradictory report; likely in neutral pH water. |

| Ethanol | ~33.3 | 1 g in approx. 30 mL.[1] |

| Chloroform | 125 | 1 g in 8 mL.[1] |

| Methanol | ~151.5 | 1 g in approx. 6.6 mL.[1] |

| Dimethyl Sulfoxide (B87167) (DMSO) | ≥54.58 | |

| Dimethyl Sulfoxide (DMSO) | >21.5 | |

| Dimethyl Sulfoxide (DMSO) | 10 | |

| Ethanol (EtOH) | ≥19.55 |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, phosphate (B84403) buffer pH 6.8, 0.1 N HCl)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound powder to a glass flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Stopper the flask securely and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant rate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Repeat the experiment in triplicate to ensure the reproducibility of the results.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, light, and temperature. Understanding its degradation pathways is essential for developing a stable formulation and defining appropriate storage conditions.

General Stability Characteristics

-

pH Stability: this compound is reported to be stable in solutions with a pH range of 4.0 to 6.5.[1]

-

Photosensitivity: The compound is light-sensitive, and solutions should be protected from light to prevent photodegradation.[1]

-

Solid-State Stability: As a powder, it is stable for at least two years when stored at -20°C.

-

Solution Stability: In solvents like DMSO, stability is more limited, with recommendations of storage at -80°C for up to 3 months or -20°C for up to 2 weeks.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.

3.2.1. Degradation Pathways

Mesoridazine is the sulfoxide metabolite of thioridazine. A primary degradation pathway for phenothiazines involves oxidation of the sulfur atom in the heterocyclic ring.[2] For mesoridazine, this can lead to the formation of the corresponding sulfone, sulforidazine. Photodegradation is also a significant pathway for phenothiazines, potentially leading to a variety of degradation products.

3.2.2. Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently. At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature. At various time points, withdraw samples and analyze by HPLC.

-

Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., at 80°C) for a specified duration. Also, subject a solution of the drug to thermal stress. Analyze the samples by HPLC.

-

Photodegradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze both samples by HPLC.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A well-developed HPLC method is typically employed for this purpose.

Representative HPLC Method Protocol

The following is a representative stability-indicating RP-HPLC method based on protocols for similar phenothiazine (B1677639) compounds. This method would require validation for its specific application to this compound.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile, water, and triethylamine (B128534) (850:150:1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at 261 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Prepare the sample solution (from forced degradation studies or stability testing) in the mobile phase to a similar concentration as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Evaluation: The method should demonstrate specificity by resolving the mesoridazine peak from all degradation product peaks. The peak purity of the mesoridazine peak should be assessed using a photodiode array (PDA) detector.

Visualizations

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a consolidated resource on the stability and solubility of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in the formulation and characterization of this important antipsychotic agent. Further studies are warranted to provide a more comprehensive quantitative solubility profile across a range of pH values and to fully elucidate the structures of all degradation products under various stress conditions. The use of a validated stability-indicating analytical method is paramount in ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.

References

The Discovery and Development of Mesoridazine Besylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoridazine (B118732) besylate, a piperidine (B6355638) phenothiazine (B1677639) and the primary active metabolite of thioridazine (B1682328), was developed as a second-generation antipsychotic for the management of schizophrenia.[1] Its discovery stemmed from research into the structure-activity relationships of phenothiazine derivatives, aiming for improved efficacy and a favorable side-effect profile. Early pharmacological studies demonstrated potent antidopaminergic and antiserotonergic activity.[2] Clinical trials in the 1960s and 1970s established its efficacy in treating symptoms of schizophrenia.[3][4][5][6][7][8] However, the historical development of mesoridazine is intrinsically linked to the growing understanding of drug-induced cardiac arrhythmias. Concerns over its potential to cause significant QTc interval prolongation and subsequent risk of life-threatening torsades de pointes ultimately led to severe restrictions on its use and its eventual withdrawal from the market in the United States in 2004.[1][9][10] This technical guide provides an in-depth overview of the historical development, synthesis, pharmacological properties, and clinical evaluation of mesoridazine besylate, with a focus on the experimental methodologies and quantitative data that defined its trajectory.

Preclinical Discovery and Development

Synthesis of this compound

Mesoridazine is the besylate salt of a metabolite of thioridazine. The synthesis of mesoridazine involves the oxidation of the sulfur atom in the phenothiazine ring of a precursor molecule. A general synthetic route is outlined below.[2]

Experimental Protocol: Synthesis of Mesoridazine

A common synthesis pathway for mesoridazine involves the following key steps[2]:

-

Protection of the Phenothiazine Nitrogen: 2-Methylthiophenothiazine is treated with acetic anhydride (B1165640) to protect the nitrogen atom as an amide (10-acetyl-2-methylthiophenothiazine).

-

Oxidation: The protected intermediate is then oxidized using hydrogen peroxide. This step introduces the sulfoxide (B87167) group at the 2-position of the phenothiazine ring system.

-

Deprotection: The acetyl protecting group is removed from the nitrogen atom, typically by hydrolysis with potassium carbonate in methanol, to yield 2-methylsulfonylphenothiazine.

-

Side-Chain Alkylation: The final step involves the introduction of the piperidine side chain. This is achieved by alkylating the nitrogen of 2-methylsulfonylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine (B1622540) in the presence of a strong base like sodamide.

The resulting mesoridazine free base can then be converted to the besylate salt by reacting it with benzenesulfonic acid.

Initial Pharmacological Screening

The initial pharmacological evaluation of mesoridazine revealed a profile characteristic of a potent antipsychotic agent. These early studies in animal models were crucial in establishing its potential for clinical development.[11]

Experimental Protocol: In Vivo Evaluation of Antipsychotic Activity

-

Animal Models:

-

Conditioned Avoidance Response (CAR): This model was widely used to predict antipsychotic efficacy. Rodents (rats or mice) were trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively block the conditioned avoidance response without impairing the unconditioned escape response.

-

Apomorphine-Induced Stereotypy: Apomorphine is a dopamine (B1211576) receptor agonist that induces stereotyped behaviors in rodents (e.g., gnawing, sniffing, and licking). The ability of a compound to antagonize these behaviors is indicative of dopamine D2 receptor blockade, a key mechanism of action for antipsychotics.

-

Catalepsy Test: This test assesses the induction of a state of immobility and failure to correct an externally imposed posture, which is a classic indicator of potent dopamine D2 receptor antagonism in the striatum and is often predictive of extrapyramidal side effects.

-

Mechanism of Action and Pharmacodynamics

Mesoridazine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[12] Like other phenothiazines, it also exhibits activity at a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile, including its side effects.

Receptor Binding Profile